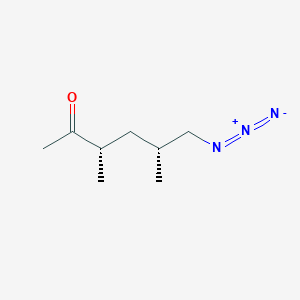
2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- is a chemical compound with the molecular formula C8H15N3O It is a derivative of hexanone, featuring azido and dimethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- typically involves the introduction of the azido group into the hexanone structure. One common method is the nucleophilic substitution reaction where a suitable leaving group in the hexanone precursor is replaced by an azide ion. This can be achieved using sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Wissenschaftliche Forschungsanwendungen
2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, particularly in the formation of nitrogen-containing heterocycles.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Bioconjugation: Employed in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules through click chemistry.
Wirkmechanismus
The mechanism of action of 2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- largely depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The azido group acts as a nucleophile, attacking electrophilic centers in other molecules.
Reduction: The azido group is reduced to an amine, releasing nitrogen gas (N2) in the process.
Cycloaddition: The azido group participates in cycloaddition reactions, forming stable triazole rings.
Vergleich Mit ähnlichen Verbindungen
2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- can be compared with other azido compounds such as:
2-Hexanone, 6-azido-3,5-dimethyl-, (3R,5S)-: A stereoisomer with different spatial arrangement of atoms.
Azidomethyl ketones: Compounds with similar azido functional groups but different carbon skeletons.
Alkyl azides: Compounds with azido groups attached to various alkyl chains.
Eigenschaften
CAS-Nummer |
896729-89-8 |
|---|---|
Molekularformel |
C8H15N3O |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(3S,5R)-6-azido-3,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H15N3O/c1-6(5-10-11-9)4-7(2)8(3)12/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
NRGLHHURAGNVPJ-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@H](C[C@H](C)C(=O)C)CN=[N+]=[N-] |
Kanonische SMILES |
CC(CC(C)C(=O)C)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)
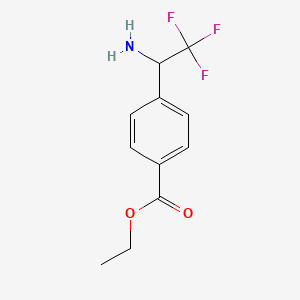
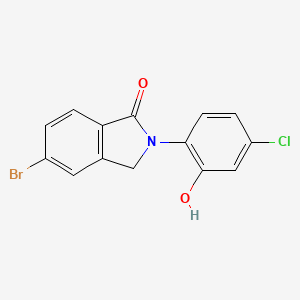

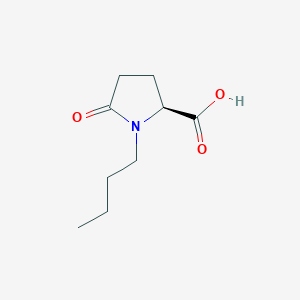
![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
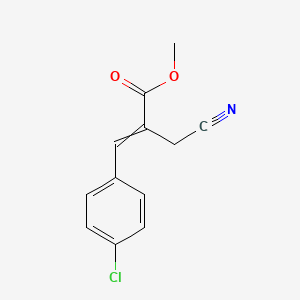
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)

![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)
